N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: is a complex organic compound that features a combination of thiophene and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the triazole ring.
Attachment of the thiophene ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the triazole intermediate.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted thiophene or triazole derivatives.
Scientific Research Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence enzymatic functions. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: can be compared with other compounds containing thiophene or triazole rings:
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups and biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-methylamine have the triazole ring but differ in their substituents and applications.
The uniqueness of This compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S3/c16-20(17,11-2-1-4-19-11)12-6-9-7-15(14-13-9)10-3-5-18-8-10/h1-5,7-8,12H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOJMIUWAGIUFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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